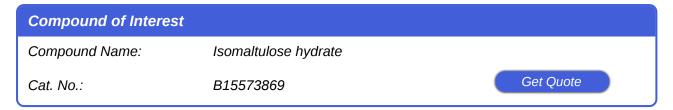


A Comparative Analysis of the Metabolic Effects of Isomaltulose Hydrate and Allulose

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic effects of two sugar alternatives, **Isomaltulose hydrate** and Allulose. The information presented is based on available experimental data to assist researchers, scientists, and drug development professionals in their understanding and potential application of these compounds.

Overview of Isomaltulose Hydrate and Allulose

Isomaltulose hydrate, a disaccharide composed of glucose and fructose, is a slow-release carbohydrate.[1][2] Its enzymatic digestion in the small intestine is four to five times slower than that of sucrose.[1] This results in a lower and more sustained blood glucose and insulin response.[1][3]

Allulose, a rare monosaccharide, is structurally similar to fructose but is minimally metabolized by the body.[4][5] Approximately 70% of ingested allulose is absorbed in the small intestine and excreted in the urine, while the remaining 30% passes to the large intestine.[4][5] Consequently, it has a negligible impact on blood glucose and insulin levels.[4][5]

Comparative Metabolic Effects

The following sections detail the comparative metabolic effects of **Isomaltulose hydrate** and Allulose based on clinical trial data.



Glycemic and Insulinemic Response

Both Isomaltulose and Allulose exhibit a significantly lower impact on postprandial blood glucose and insulin levels compared to traditional sugars like sucrose and glucose.

Isomaltulose has a low glycemic index (GI) of 32.[1][2] Clinical studies have demonstrated that the ingestion of Isomaltulose leads to a 20% to 52% lower postprandial glucose response within the first 60 minutes compared to sucrose or maltodextrin.[3] The corresponding plasma insulin levels and the incremental area under the curve (iAUC) for glucose are also reported to be 30% to 50% lower than after a sucrose bolus.[3] A meta-analysis of 11 randomized controlled trials (RCTs) showed that oral isomaltulose resulted in an attenuated glycemic response compared to sucrose at 30 minutes post-ingestion.[6]

Allulose has been shown to not raise blood glucose or insulin levels.[4][5] Furthermore, studies have indicated that allulose can suppress the glycemic response to other carbohydrates when consumed together. A meta-analysis of eight randomized controlled trials found that allulose, at doses between 3.6 to 10 grams, resulted in a small decrease in postprandial blood glucose levels.[7] In a study where participants consumed a beverage containing 15 g of allulose with 30 g of sucrose, the glucose iAUC was 24% less than with sucrose alone.[8]



Parameter	Isomaltulose Hydrate	Allulose	Control/Comp arator	Study Population
Glycemic Index (GI)	32[1][2]	Not applicable (negligible glycemic response)	Glucose (GI=100)	General
Postprandial Glucose Response (vs. Sucrose)	20-52% lower in the first 60 min[3]	Significantly lower; can attenuate sucrose's response[8]	Sucrose	Healthy and diabetic subjects
Glucose iAUC (vs. Sucrose)	30-50% lower[3]	Glucose iAUC reduced by 24% when co- ingested[8]	Sucrose	Healthy and diabetic subjects
Insulin iAUC (vs. Sucrose)	Significantly lower[9]	Significantly lower	Sucrose	Healthy subjects

Table 1: Comparative Glycemic and Insulinemic Responses of **Isomaltulose Hydrate** and Allulose.

Energy Metabolism and Fat Oxidation

Isomaltulose, due to its slow and sustained energy release, has been shown to promote fat oxidation. A 12-week weight loss intervention study found that a breakfast containing isomaltulose induced a significantly lower increase in the postprandial respiratory quotient (RQ) compared to sucrose, indicating higher fat oxidation.[10][11] The incremental area under the curve for RQ over 2 hours was 4.8 ± 4.1 for isomaltulose compared to 6.9 ± 3.1 for sucrose.[10] [11]

Allulose has been studied for its potential role in weight management and fat mass reduction. A 12-week randomized controlled trial in overweight adults demonstrated that supplementation with 7 grams of allulose twice daily resulted in a significant decrease in body fat percentage



and body fat mass, including total abdominal and subcutaneous fat, compared to a placebo group.[4][5]

Parameter	Isomaltulose Hydrate	Allulose	Control/Comp arator	Study Details
Respiratory Quotient (RQ) iAUC (2h post- breakfast)	4.8 ± 4.1[10][11]	Data not available	Sucrose (6.9 ± 3.1)[10][11]	12-week weight loss intervention in overweight adults.
Body Fat Mass	Trend towards greater reduction in a weight loss study.[10][11]	Significant decrease with 14g/day.[4][5]	Placebo (Sucralose)	12-week study in overweight adults.

Table 2: Comparative Effects on Energy Metabolism and Body Composition.

Incretin Hormone (GLP-1) Secretion

Both Isomaltulose and Allulose have been found to stimulate the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone involved in glucose homeostasis and appetite regulation.

Isomaltulose consumption has been shown to lead to a significant increase in GLP-1 levels. A study in overweight and obese individuals, some with type 2 diabetes, found that a 50-gram dose of isomaltulose consumed one hour before a meal resulted in significantly greater increases in GLP-1 compared to sucrose.[12][13][14]

Allulose has also been demonstrated to increase GLP-1 secretion.[15][16][17] In a 12-week study on a rat model of diet-induced obesity, the allulose-fed group exhibited significantly elevated levels of active GLP-1.[15][17] Human studies have also reported that allulose consumption leads to an increase in postprandial GLP-1 levels.[18]



Effect	Isomaltulose Hydrate	Allulose	Study Details
GLP-1 Secretion	Significantly increases GLP-1 levels compared to sucrose. [12][13][14]	Increases active GLP- 1 levels.[15][16][17]	Human and animal studies.

Table 3: Comparative Effects on GLP-1 Secretion.

Gut Microbiota

The effects of Isomaltulose and Allulose on the gut microbiota are an emerging area of research.

Isomaltulose has been suggested to possess prebiotic activity, although human data is limited.

Allulose, being partially unabsorbed, interacts with the gut microbiota. Some studies suggest it may have prebiotic effects, potentially increasing the abundance of beneficial bacteria such as Bifidobacterium and Akkermansia muciniphila.[19] However, more research is needed to fully understand its long-term impact on the human gut microbiome.[20]

Experimental Protocols Determination of Glycemic and Insulinemic Response

A common methodology for assessing glycemic and insulinemic responses involves a randomized, controlled, crossover study design.

- Participants: Healthy subjects or individuals with specific conditions (e.g., type 2 diabetes) are recruited.
- Protocol: After an overnight fast, participants consume a test beverage or food containing a standardized amount (e.g., 50 grams) of the test carbohydrate (Isomaltulose, Allulose) or a control carbohydrate (glucose or sucrose).
- Blood Sampling: Blood samples are collected at baseline (fasting) and at regular intervals (e.g., 15, 30, 45, 60, 90, 120, 180 minutes) post-ingestion.



Analysis: Plasma glucose and insulin concentrations are measured at each time point. The
incremental Area Under the Curve (iAUC) is calculated to determine the overall glycemic and
insulinemic response.[21]

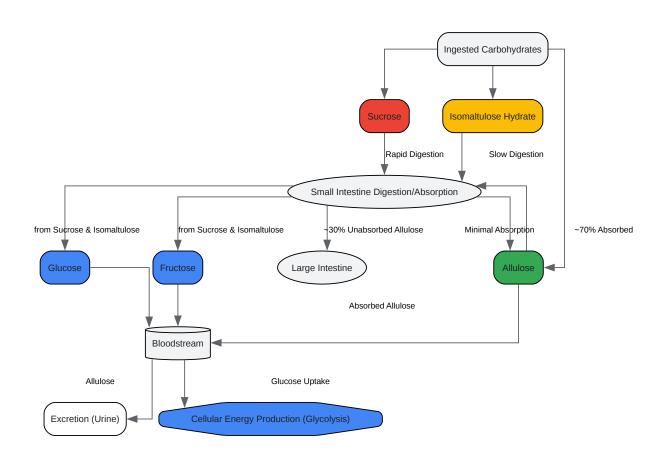
Assessment of Energy Expenditure and Substrate Oxidation

Indirect calorimetry is typically used to measure energy expenditure and substrate oxidation.

- Protocol: Participants rest in a supine position under a ventilated hood for a specified period before and after consuming a test meal containing the sweetener.
- Measurements: Oxygen consumption (VO2) and carbon dioxide production (VCO2) are continuously measured.
- Calculations: The Respiratory Quotient (RQ) is calculated as the ratio of VCO2 to VO2. An RQ closer to 0.7 indicates predominantly fat oxidation, while an RQ closer to 1.0 indicates carbohydrate oxidation.

Visualizations Carbohydrate Metabolism Pathway



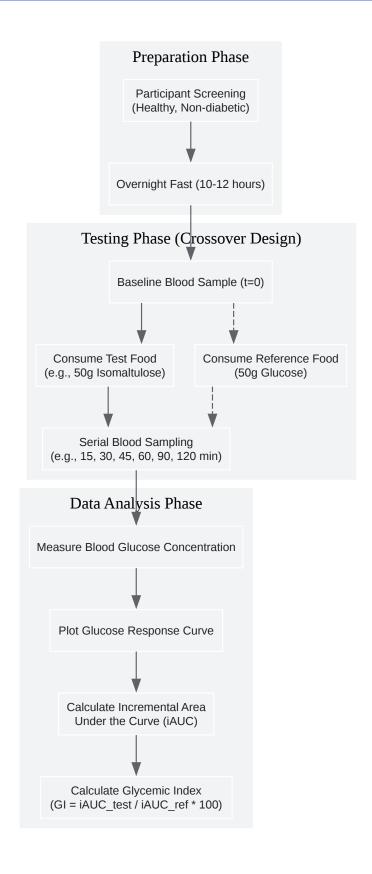


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Caption: Metabolic fate of Isomaltulose Hydrate and Allulose compared to Sucrose.

Experimental Workflow for Glycemic Index Determination





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Caption: Standardized workflow for determining the Glycemic Index of a food product.



Conclusion

Both **Isomaltulose hydrate** and Allulose offer distinct metabolic advantages over traditional sugars, primarily characterized by their reduced impact on postprandial glucose and insulin levels. Isomaltulose acts as a slow-release carbohydrate, providing sustained energy and promoting fat oxidation. Allulose, being largely un-metabolized, offers sweetness with minimal caloric contribution and can attenuate the glycemic response to other sugars. Both sweeteners have been shown to stimulate the secretion of the incretin hormone GLP-1. The choice between these two sugar alternatives would depend on the specific application and desired metabolic outcome. Further head-to-head clinical trials are warranted to provide a more direct and comprehensive comparison of their metabolic effects.

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- To cite this document: BenchChem. [A Comparative Analysis of the Metabolic Effects of Isomaltulose Hydrate and Allulose]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15573869#metabolic-effects-of-isomaltulose-hydrate-compared-to-allulose]

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